![molecular formula C12H8FN5O2S2 B270009 2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thioacetamide derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Potential
- A study by Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, closely related to the chemical , and found them effective against various cancer cell lines, particularly breast cancer, suggesting potential anticancer applications for similar compounds Abu-Melha, 2021.
Antibacterial Properties
- Research by Ramalingam, Ramesh, and Sreenivasulu (2019) on derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides revealed significant antibacterial activity, indicating a potential for the chemical to possess similar properties Ramalingam et al., 2019.
Antimicrobial and Antifungal Applications
- Parikh and Joshi (2014) studied compounds including 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides, showing potent antimicrobial and antifungal properties, hinting at similar uses for the chemical Parikh & Joshi, 2014.
Hemolytic Activity Study
- Gul et al. (2017) explored 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, revealing antimicrobial and hemolytic activities, suggesting similar potentials for the chemical Gul et al., 2017.
Antifungal and Apoptotic Effects
- Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds that showed potent antifungal and apoptotic effects against Candida species, indicating the possible effectiveness of similar compounds like the one Çavușoğlu et al., 2018.
Anticancer Agents Targeting MMP-9
- Özdemir et al. (2017) developed oxadiazole, thiadiazole, and triazole derivatives, including compounds structurally akin to the one , which showed promising anticancer effects and MMP-9 inhibitory activities, suggesting potential in cancer treatment Özdemir et al., 2017.
Antiviral and Antibacterial Potential
- Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety, exhibiting good antiviral and antibacterial activities. This research implies that compounds like the one may possess similar properties Tang et al., 2019.
Antioxidant Activities
- Al-Haidari and Al-Tamimi (2021) created thiadiazole and oxadiazole derivatives, examining their antioxidant effects. This suggests the potential for the chemical to have antioxidant properties Al-Haidari & Al-Tamimi, 2021.
properties
Product Name |
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide |
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Molecular Formula |
C12H8FN5O2S2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H8FN5O2S2/c13-8-3-1-2-7(4-8)10-16-18-12(20-10)21-5-9(19)15-11-17-14-6-22-11/h1-4,6H,5H2,(H,15,17,19) |
InChI Key |
VEPLLMTXNHFDMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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